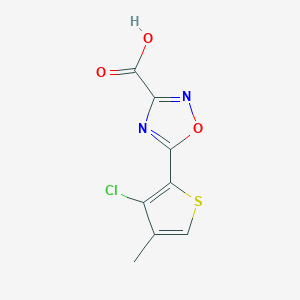
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methyl ester group at the 2-position, a hydroxyl group at the 4-position, and a partially saturated indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions. For Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate, the starting materials could include 4-hydroxyphenylhydrazine and methyl pyruvate, reacting under acidic conditions to form the desired indole derivative .
-
Pictet-Spengler Reaction: : Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. This method can be adapted to introduce the hydroxyl and ester functionalities at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis or Pictet-Spengler reaction for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone-like structures. Common oxidizing agents include potassium permanganate or chromium trioxide .
-
Reduction: : The compound can be reduced at the ester group to form the corresponding alcohol. This reaction typically uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can introduce various substituents .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated indole derivatives
Aplicaciones Científicas De Investigación
Chemistry
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the behavior of indole derivatives in biological systems. Its hydroxyl and ester groups make it a useful probe for investigating enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical research utilizes this compound as a building block for synthesizing potential drug candidates. Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active indole moiety.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxyindole-2-carboxylate: Lacks the dihydro component, making it more aromatic and less flexible.
Methyl 2,3-dihydro-1H-indole-2-carboxylate: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
4-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid: Has a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is unique due to its combination of a hydroxyl group, a methyl ester, and a partially saturated indole ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-4,8,11-12H,5H2,1H3 |
Clave InChI |
MDOBAIQGRXOKAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(N1)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)




![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)


![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)

![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)

